6-Amino-5-bromopicolinonitrile
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Overview
Description
6-Amino-5-bromopicolinonitrile is a chemical compound with the molecular formula C6H4BrN3 It is a derivative of picolinonitrile, featuring an amino group at the 6th position and a bromine atom at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromopicolinonitrile typically involves the bromination of 6-Aminopyridine-2-carbonitrile. One common method includes dissolving 6-Aminopyridine-2-carbonitrile in glacial acetic acid, followed by the addition of bromine in glacial acetic acid. The reaction is carried out at room temperature, and the product is isolated by precipitation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromopicolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
6-Amino-5-bromopicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 6-Amino-5-bromopicolinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The amino and bromine groups on the pyridine ring may play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromopicolinonitrile: Similar structure but with the amino group at the 3rd position.
5-Bromo-2-chloropyrimidine: Contains a bromine atom and a chlorine atom on a pyrimidine ring.
6-Bromopyridine-2-carboxylic acid: Features a bromine atom and a carboxylic acid group on a pyridine ring.
Uniqueness
6-Amino-5-bromopicolinonitrile is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
6-amino-5-bromopyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKQAILALAUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716955 |
Source
|
Record name | 6-Amino-5-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314974-91-8 |
Source
|
Record name | 6-Amino-5-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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